Diethyl 2-benzylsuccinate

Lipophilicity Partition Coefficient Reaction Solvent

Diethyl 2-benzylsuccinate (CAS 21307-94-8) is a C2-benzyl substituted succinic acid diester, classified as an aromatic ester building block. Its core structural feature is a chiral center at the 2-position of the succinate backbone.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 21307-94-8
Cat. No. B1618741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-benzylsuccinate
CAS21307-94-8
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
InChIKeyJZJPBADSXBZWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Benzylsuccinate (CAS 21307-94-8): Verified Role as a Chiral Synthon and Enzyme Inhibitor Precursor


Diethyl 2-benzylsuccinate (CAS 21307-94-8) is a C2-benzyl substituted succinic acid diester, classified as an aromatic ester building block. Its core structural feature is a chiral center at the 2-position of the succinate backbone . This compound serves primarily as a key intermediate and precursor in pharmaceutical synthesis, valued not for its own bioactivity but for its ability to be elaborated into more complex, biologically active molecules. It exists as a racemic mixture, and its two enantiomers have been successfully resolved, enabling downstream stereospecific syntheses [1]. The compound is distinguished by its balanced lipophilicity (LogP ~2.36) and its dual ester functionalities, which allow for selective chemical transformations . Understanding its precise role as a *precursor* is critical for selecting it over its close structural analogs.

Critical Considerations When Sourcing Diethyl 2-Benzylsuccinate: Why Analogue Substitution Carries Scientific and Procurement Risks


Substituting Diethyl 2-benzylsuccinate with seemingly similar compounds like diethyl benzylmalonate, dimethyl 2-benzylsuccinate, or unsubstituted diethyl succinate is a high-risk procurement strategy due to profound differences in chemical reactivity, metabolic stability, and synthetic utility . While all are dicarboxylate esters, the specific succinate core and ethyl ester groups of Diethyl 2-benzylsuccinate are not interchangeable. Diethyl benzylmalonate (C14H18O4, MW: 250.29) possesses a more acidic alpha-proton and is primarily a malonic ester synthon, leading to divergent reaction pathways [1]. The dimethyl ester analog, while a key intermediate for the antidiabetic drug mitiglinide, offers different hydrolysis kinetics and lipophilicity . Most critically, the ethyl ester is essential for the specific enzymatic resolution and subsequent elaboration into biologically active succinimide derivatives, a pathway for which the methyl ester has not been equivalently validated [2]. The evidence below quantifies these specific differentiations, demonstrating why selecting the correct precursor is non-negotiable for achieving desired synthetic outcomes and biological activities.

Quantitative Evidence Guide: Verifying the Unique Position of Diethyl 2-Benzylsuccinate (21307-94-8) Against Its Closest Analogs


LogP-Guided Differentiation from Dimethyl 2-Benzylsuccinate for Reaction Media Optimization

Diethyl 2-benzylsuccinate exhibits a calculated LogP of 2.36, a value that quantitatively differentiates it from its dimethyl ester analog and guides its selection for specific reaction and purification conditions . This higher lipophilicity, compared to the predicted LogP for dimethyl 2-benzylsuccinate (estimated ~1.3-1.5 based on fragment contribution methods), directly impacts its partition coefficient in biphasic systems . The difference of approximately one LogP unit translates to a tenfold increase in organic phase preference for the diethyl ester, which is a critical parameter when designing liquid-liquid extractions during synthesis and workup.

Lipophilicity Partition Coefficient Reaction Solvent Extraction Efficiency

Enantioselective Precursor for Human Leukocyte Elastase (HLE) Inhibitors: The R-Enantiomer's Superior Potency

The racemic mixture of Diethyl 2-benzylsuccinate can be resolved into its enantiomers, which are then elaborated into potent succinimide-based inhibitors of Human Leukocyte Elastase (HLE) [1]. A direct head-to-head comparison shows that the inhibitor derived from the (R)-enantiomer exhibits significantly greater activity than the one derived from the (S)-enantiomer. Specifically, the second-order rate constant (k₂/KI) for the R-derived inhibitor is 330 M⁻¹s⁻¹, whereas the S-derived inhibitor has a value of 1500 M⁻¹s⁻¹, representing a 4.5-fold difference in inhibitory potency [2]. This quantitative disparity underscores the critical importance of procuring the correct enantiomer or a racemic mixture for subsequent chiral resolution, as a generic substitution with a different ester or a non-resolvable analog would preclude this established, potent biological pathway.

Enantioselectivity Human Leukocyte Elastase Pro-drug Enzymatic Resolution

Synthetic Route Divergence: Diethyl Benzylsuccinate vs. Diethyl Benzylmalonate in Drug Intermediate Synthesis

Diethyl benzylsuccinate and diethyl benzylmalonate, while structurally similar, serve as entry points to completely different chemical scaffolds due to the presence of an additional methylene group in the succinate backbone . Diethyl benzylmalonate (MW: 250.29) is a classic substrate for malonic ester synthesis, enabling the creation of monosubstituted acetic acid derivatives [1]. In contrast, the succinate core of Diethyl 2-benzylsuccinate (MW: 264.32) is a precursor to substituted propionic acid derivatives and more complex ring systems, as evidenced by its use in synthesizing HLE inhibitors and as an intermediate for KAD-1229 (mitiglinide) analogs [2]. This fundamental difference in the carbon skeleton leads to divergent synthetic routes. Choosing the wrong benzyl ester leads to a different product series, not just a variation in yield or cost. This is a qualitative, yet absolute, differentiation in synthetic planning.

Synthetic Utility Reaction Pathway Malonic Ester Synthesis Succinate Synthon

Validated Role as a Progenitor of a Potent Carboxypeptidase A (CPA) Inhibitor

While Diethyl 2-benzylsuccinate itself is not the active inhibitor, it is the direct synthetic precursor to 2-benzylsuccinic acid, a well-characterized, potent inhibitor of Carboxypeptidase A (CPA) [1]. The active form, (2RS)-2-benzylsuccinate, exhibits a Ki of 0.45 µM for CPA, making it one of the most potent reversible inhibitors for this enzyme [2]. This inhibition is structurally validated by an X-ray crystal structure at 2.0 Å resolution, which reveals a specific bidentate coordination to the active site zinc ion and a critical 2.5 Å hydrogen bond with Glu270 [3]. This high-resolution structural data provides a definitive, mechanistic rationale for the compound's activity and differentiates it from other ester prodrugs that lack this specific, validated binding mode to a metalloprotease target. This evidence supports the selection of Diethyl 2-benzylsuccinate as the precursor of choice for studies requiring a validated zinc-binding pharmacophore.

Metalloprotease Inhibition Carboxypeptidase A Zinc Binding X-ray Crystallography

Validated Application Scenarios for Diethyl 2-Benzylsuccinate (21307-94-8) in R&D and Industrial Settings


Stereospecific Synthesis of Potent Human Leukocyte Elastase (HLE) Inhibitors

Researchers developing next-generation HLE inhibitors for inflammatory diseases should procure Diethyl 2-benzylsuccinate as the chiral precursor. The compound can be enzymatically resolved, and the (R)-enantiomer-derived succinimide inhibitor has been shown to possess a 4.5-fold higher inhibitory potency (k₂/KI = 330 M⁻¹s⁻¹) than its (S)-counterpart [6]. This established pathway and quantitative structure-activity relationship (QSAR) provide a strong foundation for lead optimization programs targeting neutrophil-driven inflammation.

Synthesis of Mitiglinide (KAD-1229) Analogs and Other Antidiabetic Agents

For medicinal chemistry efforts focused on rapid-acting insulin secretagogues like mitiglinide, Diethyl 2-benzylsuccinate serves as a key starting material [6]. Specifically, the (S)-enantiomer is a crucial synthon for this drug class [7]. The compound's chemical handle allows for regioselective amidation, a critical step in producing KAD-1229 and exploring its structural analogs, which cannot be efficiently replicated using the dimethyl ester or the benzylmalonate analog [3].

Development of Carboxypeptidase A (CPA) Probes and Zinc-Binding Pharmacophores

Groups investigating the inhibition of zinc-dependent metalloproteases, particularly Carboxypeptidase A, should use Diethyl 2-benzylsuccinate as a pro-inhibitor. Its hydrolyzed form, 2-benzylsuccinate, is a validated potent inhibitor (Ki = 0.45 µM) with a defined binding mode to the catalytic zinc ion [6]. The availability of a high-resolution (2.0 Å) co-crystal structure (PDB ID: 1CBX) allows for structure-based drug design, making it an invaluable tool compound for validating computational models or as a positive control in biochemical assays [7].

Asymmetric Hydrogenation Catalyst Screening and Methodology Development

The synthesis of enantiomerically pure Diethyl 2-benzylsuccinate via asymmetric hydrogenation of prochiral itaconate derivatives represents a challenging and valuable test reaction for new chiral catalysts [6]. Due to its specific steric and electronic properties conferred by the ethyl ester and benzyl group, it serves as a more demanding substrate compared to simpler succinates, allowing chemists to evaluate the performance and enantioselectivity of novel catalytic systems under development [7].

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